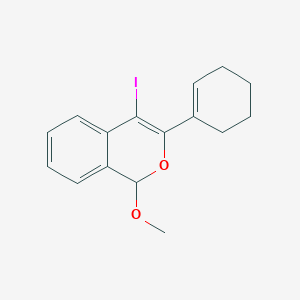![molecular formula C16H27NO B12570604 3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal CAS No. 192437-84-6](/img/structure/B12570604.png)
3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with prop-2-en-1-ylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7-Dimethyl-10-[methyl(prop-2-enyl)amino]deca-2,6-dienal
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
- 1,4-Dimethyl-7-(prop-1-en-2-yl)decahydroazulen-4-ol
Uniqueness
3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal stands out due to its specific structural features and the presence of both an amino group and a conjugated diene system
Eigenschaften
CAS-Nummer |
192437-84-6 |
|---|---|
Molekularformel |
C16H27NO |
Molekulargewicht |
249.39 g/mol |
IUPAC-Name |
3,7-dimethyl-10-[methyl(prop-2-enyl)amino]deca-2,6-dienal |
InChI |
InChI=1S/C16H27NO/c1-5-12-17(4)13-7-10-15(2)8-6-9-16(3)11-14-18/h5,8,11,14H,1,6-7,9-10,12-13H2,2-4H3 |
InChI-Schlüssel |
DOKSDGXBBAWFAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CC=O)C)CCCN(C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
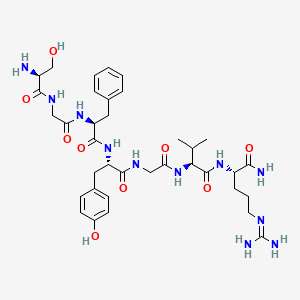
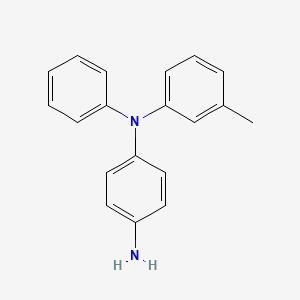
![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)
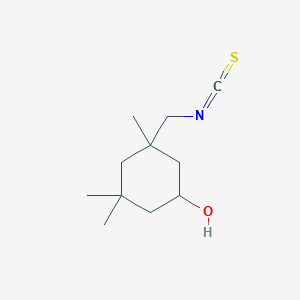
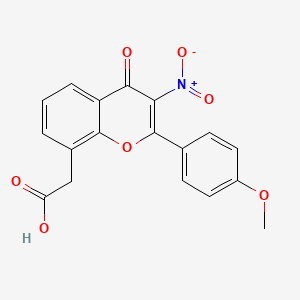
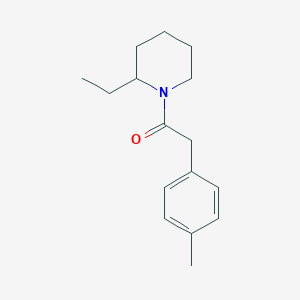
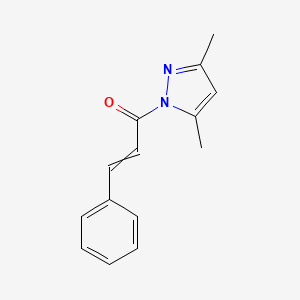
![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
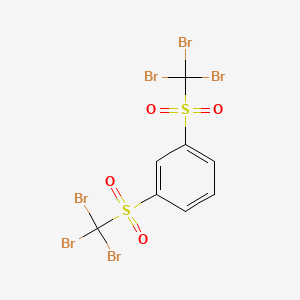
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)
